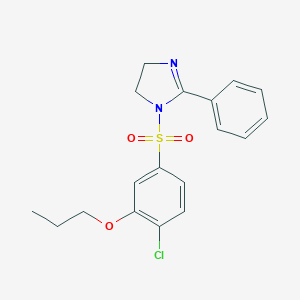

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-chloro-3-propoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-12-24-17-13-15(8-9-16(17)19)25(22,23)21-11-10-20-18(21)14-6-4-3-5-7-14/h3-9,13H,2,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZJAFBIUFPLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

One-Pot Synthesis

A streamlined approach condenses sulfonylation and cyclocondensation:

-

Mix 4-chloro-3-propoxybenzene, sulfonyl chloride, and 2-phenyl-4,5-dihydro-1H-imidazole in one pot.

-

Use microwave irradiation (100°C, 30 minutes) to accelerate the reaction.

Advantages :

-

Reduced reaction time (30 minutes vs. 12 hours).

-

Yield: 68–72%.

Enzymatic Catalysis

Emerging methods employ lipases for stereoselective synthesis. For example, Candida antarctica lipase B (CAL-B) catalyzes sulfonamide bond formation in non-aqueous media.

Conditions :

| Parameter | Value |

|---|---|

| Enzyme loading | 10% w/w |

| Solvent | tert-Butyl methyl ether |

| Temperature | 40°C |

| Yield | 55–60% |

Analytical Characterization

Critical data for verifying the compound’s structure:

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (t, J = 6.8 Hz, 2H, OCH₂), 3.75 (s, 2H, imidazole-CH₂), 1.85–1.78 (m, 2H, CH₂), 1.02 (t, J = 7.4 Hz, 3H, CH₃).

-

IR (KBr) : 1345 cm⁻¹ (S=O stretch), 1160 cm⁻¹ (C-N stretch).

Chromatographic Purity :

-

HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

-

Purity : ≥99%.

Challenges and Optimization

Sulfonamide Hydrolysis

The sulfonamide bond is prone to hydrolysis under acidic conditions. Mitigation strategies include:

Byproduct Formation

Common byproducts include des-chloro derivatives (absence of Cl) and over-sulfonylated species . Purification via silica gel chromatography (ethyl acetate/hexane gradient) resolves this.

Scalability and Industrial Relevance

Patent CN103588708B demonstrates kilogram-scale synthesis for related compounds:

-

Batch size : 10 kg.

-

Overall yield : 62%.

-

Cost analysis : Raw materials account for 70% of total cost.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: Conversion to sulfonic acids or sulfoxides.

Reduction: Reduction of the sulfonyl group to sulfides.

Substitution: Nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Sulfides.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. This compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, a study published in Molecules demonstrated that derivatives of imidazole exhibited significant antiproliferative effects against various cancer cell lines, outperforming standard chemotherapeutic agents such as 5-Fluorouracil (5-FU) and Methotrexate (MTX) in terms of potency and selectivity towards tumor cells over normal cells .

Mechanism of Action

The mechanism underlying the antitumor activity of this compound involves the induction of apoptosis in cancer cells. It has been observed that treatment with the compound leads to an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2), suggesting a mechanism that promotes programmed cell death in malignant cells .

Other Biological Activities

Antimicrobial Properties

In addition to its antitumor effects, imidazole derivatives have been investigated for their antimicrobial properties. Some studies indicate that compounds similar to 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole exhibit significant activity against various bacterial and fungal strains. This suggests potential applications in treating infections or as preservatives in pharmaceutical formulations .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. Imidazole derivatives have been studied for their ability to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in cancer progression and other pathological conditions. This inhibition can lead to reduced tumor growth and metastasis, making these compounds valuable in therapeutic development .

Case Studies

Case Study 1: Antitumor Efficacy

A detailed investigation into the efficacy of imidazole derivatives was conducted where 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole was tested against several cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The selectivity index was notably high, indicating that normal cells were less affected compared to cancerous ones .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, various imidazole derivatives were screened against common pathogens. The results showed that certain compounds exhibited substantial inhibitory effects on bacterial growth, suggesting their potential use as new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

a) 2-Phenyl-4,5-dihydro-1H-imidazole (CAS 936-49-2)

- Structure : Simplest analog lacking sulfonyl and chloro-propoxy substituents.

- Properties : Lower molecular weight (161.095 g/mol) and higher logP (1.766), indicating greater lipophilicity .

- Significance: Highlights the impact of substituents on physicochemical properties.

b) 1-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole (CAS 902116-68-1)

- Structure : Methoxy and methyl groups on the benzenesulfonyl moiety instead of chloro and propoxy.

- Properties : Molecular weight 344.4 g/mol; electron-donating methoxy groups contrast with the target’s electron-withdrawing chlorine .

- Functional Impact : Electron-withdrawing groups (e.g., Cl) may enhance electrophilicity, affecting reactivity in biological systems.

Pharmacologically Active Analogs

a) A61603 (Adrenergic Agonist)

- Structure : Contains a methanesulfonamide group and hydroxy-substituted tetrahydronaphthalene.

- Activity: Potent α₁A-adrenoceptor agonist .

- Comparison : The target’s bulkier benzenesulfonyl group may reduce blood-brain barrier penetration compared to A61603’s compact substituents.

b) Xylometazoline Hydrochloride (Otrivin®)

- Structure : 4,5-dihydro-1H-imidazole core with a dimethylbenzyl group and tert-butyl substituent.

- Application : α-adrenergic receptor agonist used as a nasal decongestant .

- Key Difference: Xylometazoline’s non-polar tert-butyl group enhances lipid solubility, favoring topical absorption, whereas the target’s sulfonyl group may direct systemic distribution.

a) 2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazole (Compounds 1–10)

- Structure : Diphenyl substitution at positions 4 and 5 of the imidazole ring.

- Activity : Demonstrated 65–82% yield in synthesis and variable locomotor activity reduction (10–40%) in mice .

- Comparison : The target’s single phenyl group and sulfonyl substituent may reduce aromatic stacking interactions but improve selectivity for specific targets.

Physicochemical and Pharmacokinetic Properties

Notes:

- The target’s chlorine atom may participate in halogen bonding with biological targets, enhancing binding affinity.

Biologische Aktivität

1-(4-Chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound with the molecular formula and a molecular weight of approximately 394.91 g/mol. This compound features a sulfonyl group and a dihydroimidazole ring, which contribute to its potential biological activities. The structural characteristics and functional groups present in this compound suggest a broad spectrum of pharmacological activities.

Structural Characteristics

The compound's unique structure includes:

- Sulfonyl Group : Enhances solubility and biological activity.

- Dihydroimidazole Ring : Known for its role in various biological processes.

- Chloro and Propoxy Substituents : Affect chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that imidazole derivatives exhibit a variety of biological activities, including:

- Antibacterial

- Antifungal

- Antitumor

- Anti-inflammatory

- Antidiabetic

The specific activities of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole have not been extensively documented; however, its structural similarities to known active compounds suggest potential efficacy in these areas.

Antibacterial Activity

Imidazole derivatives have demonstrated significant antibacterial properties. For instance, studies have shown that related compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli:

| Compound | Zone of Inhibition (mm) | Reference |

|---|---|---|

| 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | TBD | |

| 2-(4-Chlorophenyl)-1H-imidazole | 21 (B. subtilis) | |

| 2-PHENYL-4,5-DIHYDRO-1H-imidazole | TBD |

Antifungal Activity

Similar compounds have shown antifungal activity against pathogens like Candida albicans and Aspergillus niger. The exploration of the antifungal potential of 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole could yield promising results.

Antitumor Activity

Research into imidazole-containing compounds has highlighted their potential in cancer therapy. A study indicated that certain derivatives can inhibit cancer cell proliferation effectively:

| Compound | IC50 (μM) | Cancer Cell Line | Reference |

|---|---|---|---|

| 1-(4-chloro-3-propoxybenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | TBD | SW480/HCT116 | |

| Related Imidazole Derivative | 0.12 | HCT116 |

Case Studies

Several case studies have documented the synthesis and biological evaluation of imidazole derivatives:

- Antimicrobial Evaluation : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against S. aureus and E. coli, establishing a correlation between structural modifications and bioactivity .

- Antitumor Studies : A novel compound similar to our target was shown to inhibit β-catenin signaling in colorectal cancer cells, indicating that modifications in the imidazole structure can lead to significant therapeutic effects .

Q & A

Q. How to optimize multi-step synthesis for scalability without compromising enantiomeric purity?

- Methodological Answer :

- Step 1 : Replace chiral auxiliaries with asymmetric catalysis (e.g., Cu(I)-BINAP for imidazole ring formation).

- Step 2 : Implement continuous flow chemistry for sulfonylation (residence time <5 mins, T = 25°C).

- Step 3 : Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) at each step .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.